Fungizone intravenous

Description

Properties

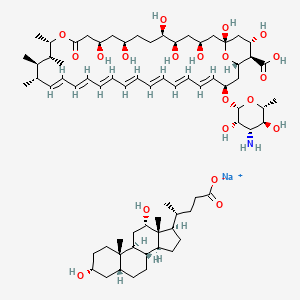

Molecular Formula |

C72H114NNaO20 |

|---|---|

Molecular Weight |

1336.7 g/mol |

IUPAC Name |

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1 |

InChI Key |

PUERJYOEVHMCES-MGUQVWONSA-M |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fungizone® (Amphotericin B) in Eukaryotic Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungizone®, the deoxycholate formulation of amphotericin B (AmB), has been a critical therapeutic agent for severe, life-threatening systemic fungal infections for over six decades. Its broad-spectrum fungicidal activity and a low incidence of acquired resistance underscore its enduring clinical importance. The efficacy of amphotericin B stems from a multi-pronged attack on fundamental cellular processes in eukaryotic fungal cells. This technical guide provides a detailed exploration of the core mechanisms of action of amphotericin B, focusing on its interaction with the fungal cell membrane, the induction of oxidative stress, and its immunomodulatory effects. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.

Primary Mechanism of Action: Ergosterol-Dependent Membrane Permeabilization

The principal and most well-understood mechanism of amphotericin B's fungicidal activity is its ability to compromise the integrity of the fungal cell membrane. This action is predicated on the specific interaction between amphotericin B and ergosterol (B1671047), the primary sterol component of fungal cell membranes.

Ergosterol Binding and Pore Formation

Amphotericin B is an amphipathic molecule containing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region. This structure facilitates its insertion into the lipid bilayer of the fungal cell membrane. It exhibits a significantly higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity against fungi.

Upon binding to ergosterol, amphotericin B molecules self-assemble to form transmembrane channels or pores. These pores have a hydrophilic interior and a hydrophobic exterior, allowing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules from the cytoplasm. This rapid efflux of intracellular components disrupts the electrochemical gradient, leading to metabolic arrest and ultimately, cell death. A more recent "sterol sponge" model proposes that amphotericin B aggregates can extract ergosterol from the membrane, causing widespread membrane disruption independent of discrete pore formation.

Quantitative Data: Concentration-Dependent Effects on Fungal Viability

The fungicidal activity of amphotericin B is concentration-dependent. The minimum inhibitory concentration (MIC) and the rate of killing vary among different fungal species.

Table 1: Concentration-Dependent Killing Kinetics of Amphotericin B against Candida albicans

| AmB Concentration (µg/mL) | Time to 99.9% Killing (h) | Reference Strain |

| 0.5 | > 10 | ATCC 90028 |

| 1.0 | ~ 6 | ATCC 90028 |

| 2.0 | ~ 4 | ATCC 90028 |

| 4.0 | ~ 2 | ATCC 90028 |

Table 2: Concentration-Dependent Killing Kinetics of Amphotericin B against Aspergillus fumigatus

| AmB Concentration (x MIC) | Log10 CFU Reduction (at 4h) | Reference Strain |

| 1 | ~ 0.2 | Clinical Isolate |

| 2 | ~ 0.3 | Clinical Isolate |

| 5 | ~ 0.4 | Clinical Isolate |

| 10 | ~ 0.4 | Clinical Isolate |

Experimental Protocol: Fungal Cell Membrane Permeabilization Assay

This protocol describes a method to assess membrane permeabilization in fungal cells using the fluorescent dye SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membrane of live cells but readily enters cells with compromised membranes, exhibiting a significant increase in fluorescence upon binding to nucleic acids.

Objective: To quantify the extent of membrane damage in fungal cells upon exposure to amphotericin B.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Amphotericin B stock solution

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Dispense 100 µL of the cell suspension into the wells of a 96-well microplate.

-

Add varying concentrations of amphotericin B to the wells. Include a no-drug control and a positive control (e.g., heat-killed cells or cells treated with a known membrane-permeabilizing agent).

-

Add SYTOX Green to each well at a final concentration of 1 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a desired time course (e.g., 30, 60, 120 minutes).

-

Measure the fluorescence intensity at each time point using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and SYTOX Green.

-

Normalize the fluorescence of treated cells to the fluorescence of the positive control (representing 100% permeabilization).

-

Plot the percentage of permeabilization as a function of amphotericin B concentration and time.

-

Workflow Diagram: Membrane Permeabilization Assay

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct membrane disruption, amphotericin B induces the production of reactive oxygen species (ROS) within fungal cells, leading to significant oxidative stress. This oxidative burst contributes to the drug's fungicidal activity by damaging cellular components such as proteins, lipids, and nucleic acids. The precise mechanism of ROS induction is not fully elucidated but is thought to involve the auto-oxidation of amphotericin B and the disruption of mitochondrial function.

Quantitative Data: ROS Production

The generation of ROS in response to amphotericin B can be quantified using fluorescent probes.

Table 3: Amphotericin B-Induced ROS Production in Candida Species

| Fungal Species | AmB Concentration (µg/mL) | Fold Increase in ROS (vs. Control) |

| Candida albicans | 1 | ~ 4-fold |

| Candida glabrata | 1 | ~ 3.5-fold |

| Candida parapsilosis | 1 | ~ 3-fold |

Note: Data is representative and can vary based on the specific strain and experimental conditions.

Experimental Protocol: Measurement of Intracellular ROS

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Objective: To quantify the generation of intracellular ROS in fungal cells following treatment with amphotericin B.

Materials:

-

Fungal cell culture

-

Amphotericin B stock solution

-

DCFH-DA solution (e.g., from Thermo Fisher Scientific)

-

PBS

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Preparation:

-

Grow fungal cells to the mid-logarithmic phase.

-

Harvest, wash, and resuspend the cells in PBS as described in the previous protocol.

-

-

Probe Loading:

-

Incubate the cell suspension with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark to allow for probe uptake and deacetylation.

-

Wash the cells twice with PBS to remove excess extracellular probe.

-

Resuspend the cells in PBS.

-

-

Treatment and Measurement:

-

Dispense the probe-loaded cells into a 96-well plate.

-

Add varying concentrations of amphotericin B. Include a no-drug control and a positive control for ROS induction (e.g., H₂O₂).

-

Immediately measure the baseline fluorescence and then monitor the fluorescence intensity over time at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence.

-

Express the results as a fold increase in fluorescence relative to the untreated control at each time point.

-

Workflow Diagram: ROS Measurement Assay

Tertiary Mechanism: Immunomodulatory Effects

Amphotericin B possesses potent immunomodulatory properties, influencing the host's innate and adaptive immune responses. This activity can contribute to both the antifungal efficacy and the toxicity of the drug.

Toll-Like Receptor (TLR) Signaling

Amphotericin B is recognized by Toll-like receptor 2 (TLR2) and CD14 on the surface of innate immune cells such as macrophages and monocytes. This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines.

Signaling Pathway: Amphotericin B-Induced TLR Signaling

Quantitative Data: Cytokine Release

The activation of immune cells by amphotericin B results in the release of various cytokines.

Table 4: Cytokine Production by Human Mononuclear Cells in Response to Amphotericin B

| Cytokine | AmB Concentration (µg/mL) | Fold Increase in Production (vs. Control) |

| TNF-α | 1 | ~ 5-fold |

| IL-1β | 1 | ~ 3-fold |

| IL-6 | 1 | ~ 10-fold |

Note: Data is representative and can vary based on donor cells and experimental conditions.

Experimental Protocol: Cytokine Profiling in Macrophages

This protocol describes the measurement of cytokine secretion from macrophages treated with amphotericin B using an enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to amphotericin B.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

-

Amphotericin B stock solution

-

Lipopolysaccharide (LPS) as a positive control

-

Cell culture medium and supplements

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate conditions.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of amphotericin B. Include an untreated control and an LPS-treated positive control.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA:

-

Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and stopping the reaction.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Conclusion

The mechanism of action of amphotericin B is a complex interplay of direct membrane disruption, induction of oxidative stress, and modulation of the host immune response. Its primary fungicidal effect is unequivocally linked to its high affinity for ergosterol, leading to the formation of pores and a catastrophic loss of membrane integrity. The secondary mechanisms of ROS production and immunomodulation further contribute to its potent antifungal activity. A thorough understanding of these multifaceted mechanisms is crucial for the rational design of new antifungal drugs with improved efficacy and a more favorable safety profile, as well as for optimizing the clinical use of existing amphotericin B formulations. This guide provides a foundational framework for researchers and drug development professionals engaged in the ongoing effort to combat life-threatening fungal infections.

The Dawn of a Fungal Foe's Demise: A Technical History of Fungizone® (Amphotericin B deoxycholate)

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and foundational experimental protocols of the pioneering systemic antifungal agent, Amphotericin B, commercially known as Fungizone.

Executive Summary

For decades, systemic fungal infections posed a formidable and often fatal challenge to clinicians. The discovery of Amphotericin B in the mid-20th century marked a pivotal turning point, offering the first effective therapeutic agent against a wide array of invasive mycoses. Produced by the soil bacterium Streptomyces nodosus, this polyene macrolide antibiotic, despite its significant toxicity, became the "gold standard" against which all subsequent antifungals were measured. This guide provides a detailed technical account of the history of Amphotericin B, from the initial isolation of its producing organism to the development of its first commercial formulation, Fungizone®. It delineates the core experimental methodologies of its discovery, its mechanism of action, and the quantitative measures of its efficacy, offering a foundational understanding for professionals in the field of antifungal research and development.

Discovery and Commercialization: A Historical Timeline

The journey of Fungizone began with a soil sample from the Orinoco River region in Venezuela. In 1955, researchers at the Squibb Institute for Medical Research isolated a novel filamentous bacterium, Streptomyces nodosus, from this sample.[1] This organism was found to produce two antifungal substances, named amphotericin A and amphotericin B. Of the two, amphotericin B demonstrated significantly greater in vivo antifungal activity and was selected for further development.[1]

The challenge of its complete insolubility in water was overcome by formulating it with the bile acid sodium deoxycholate, which formed a colloidal dispersion suitable for intravenous administration.[2][3][4] This formulation was licensed for medical use in 1958 and became commercially available as Fungizone®.[3][5] For nearly three decades, until the advent of the azole antifungals in the 1980s, it remained the sole effective therapy for severe systemic fungal diseases.[1]

Experimental Protocols

The foundational research on Amphotericin B involved a series of now-classic microbiology and biochemistry protocols.

Isolation of Streptomyces nodosus

While the precise 1955 protocol is not detailed in available literature, a general methodology for isolating Streptomyces from soil provides a representative workflow.

Objective: To isolate pure cultures of Streptomyces species from a soil sample.

Methodology:

-

Sample Preparation: 1 gram of a soil sample is suspended in 100 mL of a sterile 0.9% NaCl solution.

-

Incubation: The suspension is incubated at 28°C for 30 minutes in an orbital shaker (180 rpm) to dislodge bacterial spores from soil particles.

-

Serial Dilution: A series of tenfold dilutions of the soil suspension is prepared in sterile saline.

-

Plating: Aliquots of the dilutions are spread onto selective media, such as Actinomycete Isolation Agar (AIA) or Kuster's Isolation Medium. These media often contain antifungal agents like cycloheximide (B1669411) to inhibit fungal growth.

-

Incubation: Plates are incubated at 28°C for 7-10 days.

-

Identification: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, pigmented, and often with aerial mycelia) are selected for subculturing to obtain pure isolates.[6]

Fermentation for Amphotericin B Production

Large-scale production of Amphotericin B is achieved through submerged fermentation of S. nodosus. The following is a composite protocol based on various optimized fermentation studies.

Objective: To cultivate S. nodosus under conditions that maximize the yield of Amphotericin B.

Methodology:

-

Seed Culture: A two-stage seed culture is typically prepared.

-

Stage 1 (Flask): A medium containing peptone (15 g/L), glucose (10 g/L), yeast extract (10 g/L), NaCl (5 g/L), and CaCO₃ (1 g/L) is inoculated with S. nodosus and incubated at 26-28°C for 48 hours with shaking.[7][8][9]

-

Stage 2 (Seed Bioreactor): The flask culture is transferred to a larger seed bioreactor containing a richer medium (e.g., soybean flour, corn flour, NaCl) and cultivated for another 48 hours with controlled temperature, aeration, and agitation.[7]

-

-

Production Fermentation (Large-Scale Bioreactor):

-

Medium: A production medium consisting of a primary carbon source (e.g., glucose 7%) and nitrogen source (e.g., cottonseed meal 2.5%), along with salts like CaCO₃ and K₂HPO₄, is sterilized in a large bioreactor (e.g., 50-ton).[8][9]

-

Inoculation: The seed culture is transferred to the production bioreactor.

-

Fermentation Conditions: The fermentation is run for 96-144 hours with tightly controlled parameters:

-

Extraction and Purification of Amphotericin B

Post-fermentation, the Amphotericin B must be extracted from the mycelia and purified.

Objective: To isolate and purify crystalline Amphotericin B from the fermentation broth.

Methodology:

-

Mycelial Harvest: The mycelia are collected from the broth by filtration or centrifugation.[7]

-

Solvent Extraction: The dried mycelia are extracted with a solvent such as methanol (B129727) or acetone (B3395972).[7][11] A patent describes a process where the extraction is performed with acetone or methanol saturated with sodium iodide or sodium thiocyanate (B1210189) to solubilize the Amphotericin B.[11]

-

Filtration: The extract is filtered to remove insoluble cellular debris.[11]

-

Crystallization: The filtered extract is added to a specific solvent mixture (e.g., N,N-dimethylformamide, water, and methanol). The slurry is heated (e.g., to 50-52°C) to promote the transformation of amorphous Amphotericin B into a crystalline form.[11] Seeding with existing Amphotericin B crystals can facilitate this process.[11]

-

Recovery: The purified crystals are recovered by filtration or centrifugation, washed, and dried.[7][11]

In Vitro Antifungal Susceptibility Testing

The efficacy of Amphotericin B against various fungal pathogens is quantified using Minimum Inhibitory Concentration (MIC) assays. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

Objective: To determine the minimum concentration of Amphotericin B that inhibits the visible growth of a fungal isolate.

Methodology:

-

Medium Preparation: RPMI 1640 medium is buffered to pH 7.0 with MOPS buffer.[12][13]

-

Drug Dilution: Serial twofold dilutions of Amphotericin B are prepared in the medium in a 96-well microtiter plate. The typical concentration range tested is 0.03 to 16 µg/mL.[12][14]

-

Inoculum Preparation: Fungal isolates are grown on agar, and a suspension of conidia or yeast cells is prepared and adjusted to a standard concentration (e.g., 0.5–2.5 x 10³ cells/mL).[15]

-

Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24 to 72 hours, depending on the fungus.[13]

-

MIC Determination: The MIC is read visually as the lowest concentration of Amphotericin B that causes complete (100%) inhibition of growth compared to a drug-free control well.[12][16]

Quantitative Data Summary

The broad-spectrum activity of Fungizone is a hallmark of its clinical utility. The following tables summarize its in vitro activity against key fungal pathogens and comparative toxicity data.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Amphotericin B Against Common Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |

| Candida glabrata | 0.25 - 2 | 0.5 - 1 | 1 - 2 |

| Candida parapsilosis | 0.125 - 1 | 0.25 | 0.5 |

| Candida krusei | 0.25 - 2 | 1 | 2 |

| Cryptococcus neoformans | 0.125 - 1 | 0.25 | 0.5 |

| Aspergillus fumigatus | 0.25 - 2 | 1 | 1 |

| Aspergillus flavus | 0.5 - 16 | 1 | 2 |

| Aspergillus terreus | 0.5 - ≥8 | 2 | 4 |

| Fusarium spp. | 1 - 8 | 2 | 8 |

| Zygomycetes (e.g., Rhizopus, Mucor) | 0.125 - 2 | 0.5 | 1 |

(Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.[12][17][18][19])

Table 2: Comparative Toxicity of Amphotericin B Formulations from Clinical Trials

| Adverse Event | Amphotericin B deoxycholate (Fungizone®) | Liposomal Amphotericin B (AmBisome®) | Risk Ratio (95% CI) |

| Serum Creatinine Increase (Nephrotoxicity) | Higher Incidence | Lower Incidence | 0.49 (0.40 to 0.59) |

| Infusion-Related Fever | Higher Incidence | Lower Incidence | 0.39 (0.28 to 0.55) |

| Infusion-Related Chills/Rigors | Higher Incidence | Lower Incidence | 0.27 (0.15 to 0.48) |

| Nausea | Higher Incidence | Lower Incidence | 0.50 (0.35 to 0.72) |

| Vomiting | Higher Incidence | Lower Incidence | 0.51 (0.27 to 0.95) |

(Data from a meta-analysis of 10 studies comparing deoxycholate and liposomal formulations, demonstrating the significantly improved safety profile of the latter.[20])

Mechanism of Action and Associated Pathways

Amphotericin B exerts its fungicidal effect through a dual mechanism: direct membrane disruption and induction of oxidative stress.

Primary Mechanism: Ergosterol Binding and Pore Formation

The principal mechanism of action involves the high affinity of Amphotericin B for ergosterol, the primary sterol in fungal cell membranes.[1] This interaction is foundational to its antifungal activity.[21] In contrast, it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity, albeit imperfectly.[1][22]

Upon binding to ergosterol, multiple Amphotericin B molecules aggregate to form transmembrane pores or channels.[1][22] These pores disrupt the integrity of the fungal cell membrane, leading to a rapid leakage of essential intracellular monovalent ions, such as potassium (K⁺), sodium (Na⁺), and protons (H⁺).[1] This massive ion efflux leads to depolarization of the membrane, disruption of cellular pH gradients, and ultimately, cell death.[23][24]

Secondary Mechanism: Induction of Oxidative Stress

In addition to forming pores, Amphotericin B induces significant oxidative stress within the fungal cell.[1] The accumulation of reactive oxygen species (ROS) is a universal action mechanism against pathogenic yeasts and contributes to the drug's fungicidal effect.[24][25] This oxidative burst is thought to arise from the auto-oxidation of the Amphotericin B molecule itself and potentially through the disruption of mitochondrial function.[21][22][24][25] The resulting ROS cause widespread damage to vital cellular components, including proteins, lipids, and DNA, further contributing to cell death.[23][25]

Conclusion and Future Perspectives

The discovery and development of Fungizone® represent a landmark achievement in medical history, providing the first potent weapon against life-threatening systemic fungal infections. The foundational experimental work, from soil screening to fermentation and clinical application, established a paradigm for antibiotic discovery. While the significant toxicity of the original deoxycholate formulation spurred the development of safer lipid-based delivery systems, the core molecule, Amphotericin B, remains a vital component of the antifungal arsenal (B13267) due to its broad spectrum and low incidence of resistance.[1][5][26] Understanding its history, the technical details of its development, and its dual mechanisms of action provides an essential framework for the ongoing search for novel, more effective, and safer antifungal therapies.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Therapy for Systemic Mycosis and the Nanobiotechnology Era: Improving Efficacy, Biodistribution and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Amphotericin B deoxycholate (Fungizone): old drug, new versions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Enhancing the production of amphotericin B by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]

- 9. Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kjdb.org [kjdb.org]

- 11. US4177265A - Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]

- 12. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. jidc.org [jidc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Amphotericin B deoxycholate versus liposomal amphotericin B: effects on kidney function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungizone® (Amphotericin B): A Technical Guide to its Spectrum of Activity Against Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone®, the brand name for amphotericin B, has been a cornerstone in the treatment of severe systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a critical tool in the infectious disease armamentarium. This technical guide provides an in-depth analysis of Fungizone's activity against a wide range of fungal pathogens, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and microbiological research.

Introduction

Amphotericin B, a polyene macrolide antibiotic derived from Streptomyces nodosus, remains a vital agent for treating life-threatening fungal infections.[1] Its intravenous formulation, Fungizone®, is utilized for a variety of invasive mycoses, including aspergillosis, cryptococcosis, systemic candidiasis, and infections caused by endemic fungi.[1][2] Despite the development of newer antifungal agents, the potent and broad-spectrum activity of amphotericin B, coupled with a low incidence of acquired resistance, ensures its continued clinical relevance.[2] This guide delves into the technical aspects of Fungizone's antifungal profile, providing the detailed data and methodologies required for advanced research and development.

Mechanism of Action

The primary mechanism of action of amphotericin B involves its high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes.[2][3][4] This interaction leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[2][3] This disruption results in the leakage of essential intracellular ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), ultimately leading to fungal cell death.[2]

Recent research has further elucidated this mechanism, suggesting that amphotericin B may also kill yeast by simply binding to and extracting ergosterol from the membrane, a process that disrupts vital cellular functions independent of channel formation.[4][5] This "sterol sponge" model proposes that by sequestering ergosterol, amphotericin B disrupts the function of ergosterol-dependent proteins and membrane domains.[3]

Furthermore, evidence suggests that amphotericin B induces oxidative stress within fungal cells through the production of reactive oxygen species (ROS).[6][7][8] This oxidative damage contributes to its fungicidal activity, though the precise contribution to the drug's overall effectiveness is still under investigation.[2][6] The accumulation of free radicals can cause damage to essential cellular components like membranes, proteins, and DNA, leading to cell death.[8]

Spectrum of Activity: Quantitative Data

The in vitro activity of Fungizone is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for Fungizone against a variety of clinically important fungal pathogens.

Table 1: In Vitro Activity of Fungizone (Amphotericin B) against Candida Species

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.125 - 1 | 0.125 - 0.25 | 0.5 - 1 |

| Candida glabrata | 0.125 - 1 | 0.25 - 1 | 1 - 2 |

| Candida parapsilosis | 0.125 - 1 | 0.5 | 1 |

| Candida tropicalis | 0.125 - 1 | 0.25 | 1 |

| Candida krusei | 0.125 - 1 | 0.5 | 1 |

Data compiled from multiple sources.[9][10][11][12]

Table 2: In Vitro Activity of Fungizone (Amphotericin B) against Aspergillus Species

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 0.12 - 2 | 0.5 - 1 | 1 - 2 |

| Aspergillus flavus | 0.5 - 2 | 1 | 2 |

| Aspergillus niger | 0.125 - 2 | 1 | 2 |

| Aspergillus terreus | 1 - >16 | 1 - 2 | 2 - >16 |

Data compiled from multiple sources.[13][14][15][16]

Table 3: In Vitro Activity of Fungizone (Amphotericin B) against Other Clinically Important Fungi

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cryptococcus neoformans | 0.25 - 1 | 0.5 - 1 | 1 |

| Zygomycetes (e.g., Rhizopus, Mucor) | 0.03 - >16 | 0.24 | 1 |

| Blastomyces dermatitidis | ≤0.03 - 1 | 0.25 | 0.5 |

| Coccidioides immitis | 0.125 - >16 | 0.5 | 1 |

| Histoplasma capsulatum | 0.06 - 1 | 0.25 | 0.5 |

Data compiled from multiple sources.[17][18][19][20][21][22][23][24]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The two most widely recognized protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4 for Yeasts)

The CLSI M27-A4 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[25][26][27][28]

Key Methodological Steps:

-

Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[25]

-

Antifungal Agent Preparation: A stock solution of amphotericin B is prepared and serially diluted in the test medium to achieve the desired final concentrations.

-

Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[29]

-

Incubation: The microdilution plates are incubated at 35°C. For Candida species, readings are taken at 24 hours. For Cryptococcus species, a 72-hour incubation is required.[25][30]

-

Endpoint Determination: The MIC is determined as the lowest concentration of amphotericin B that causes a complete inhibition of visual growth.[30]

EUCAST Broth Microdilution Method (E.DEF 7.3.2 for Yeasts)

The EUCAST E.DEF 7.3.2 document outlines the definitive method for determining the MIC of antifungal agents for yeasts.[31][32][33]

Key Methodological Steps:

-

Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used.

-

Antifungal Agent Preparation: Similar to the CLSI method, stock solutions are prepared and serially diluted.

-

Inoculum Preparation: A suspension of yeast colonies is prepared in sterile water and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum size of 1-5 x 10⁵ cells/mL.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

Endpoint Determination: The MIC is read as the lowest drug concentration that causes a significant reduction in growth (≥90%) compared to the drug-free control well.[32]

Conclusion

Fungizone (amphotericin B) continues to be a powerful and broad-spectrum antifungal agent, indispensable for the management of severe and invasive fungal infections. Its unique mechanism of action, targeting the fundamental sterol component of the fungal cell membrane, contributes to its sustained efficacy and the rare emergence of resistance. The quantitative data presented in this guide highlight its potent activity against a wide array of pathogenic fungi. Adherence to standardized experimental protocols, such as those from CLSI and EUCAST, is paramount for accurate and reproducible in vitro susceptibility testing, which is essential for ongoing research, drug development, and clinical decision-making. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of medical mycology and antifungal therapeutics.

References

- 1. Fungizone: Package Insert / Prescribing Information [drugs.com]

- 2. Amphotericin B - Wikipedia [en.wikipedia.org]

- 3. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 4. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphotericin B-induced oxidative damage and killing of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Molecular epidemiology and antifungal susceptibility of Candida species isolated from urine samples of patients in intensive care unit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jidc.org [jidc.org]

- 11. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. mjpath.org.my [mjpath.org.my]

- 15. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unict.it [iris.unict.it]

- 17. Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibilities among Different Serotypes of Cryptococcus gattii and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. In vitro activities of voriconazole, itraconazole, and amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Susceptibilities of Zygomycetes to Combinations of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 25. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. mdpi.com [mdpi.com]

- 28. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 29. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. 4.3.2. Antifungal Activity Testing [bio-protocol.org]

- 32. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scribd.com [scribd.com]

In Vitro Antifungal Properties of Fungizone® (Amphotericin B deoxycholate)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for a formulation of amphotericin B deoxycholate, has long been a cornerstone in the treatment of severe, life-threatening fungal infections.[1][2] Amphotericin B is a polyene macrolide antibiotic derived from the actinomycete Streptomyces nodosus.[3][4] Despite the development of newer antifungal agents, Fungizone® remains a critical tool in the antifungal armamentarium due to its broad spectrum of activity and fungicidal action.[5][6] This technical guide provides a comprehensive overview of the in vitro antifungal properties of Fungizone®, focusing on its mechanism of action, spectrum of activity, and standardized methods for susceptibility testing.

Mechanism of Action

The primary antifungal activity of amphotericin B is mediated by its high affinity for ergosterol (B1671047), the principal sterol in the fungal cell membrane.[3][5][7] This interaction is central to its fungistatic and fungicidal effects, which are dependent on the concentration of the drug and the susceptibility of the fungus.[1]

The binding of amphotericin B to ergosterol leads to the formation of transmembrane channels or pores.[7][8][9] These pores disrupt the osmotic integrity of the fungal cell membrane, resulting in the leakage of essential intracellular components, particularly monovalent ions like potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl−).[1][7] This rapid loss of ions disrupts cellular homeostasis and leads to fungal cell death.[5][8]

In addition to pore formation, there is evidence that amphotericin B can induce oxidative damage within the fungal cell by acting as a pro-oxidant and leading to the accumulation of reactive oxygen species (ROS).[5][8][10] This oxidative stress contributes to damage of essential cellular components like membranes, proteins, and DNA, further promoting cell death.[10] While mammalian cells contain cholesterol instead of ergosterol, amphotericin B has a lower but still present affinity for cholesterol, which is believed to be the basis for its toxicity in humans.[1][7]

Spectrum of Activity

Fungizone® exhibits a broad spectrum of in vitro activity against a wide range of clinically significant fungi.[3][5] It is effective against many species of yeasts and molds.

Commonly Susceptible Fungi Include:

-

Candida species: Including C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata.[3][6][11]

-

Aspergillus species: Such as A. fumigatus, A. flavus, and A. niger.[3][5][12]

-

Dimorphic Fungi: Including Histoplasma capsulatum, Blastomyces dermatitidis, Coccidioides immitis, and Paracoccidioides brasiliensis.[1][3][5]

-

Zygomycetes: Such as species of Mucor, Rhizopus, and Absidia.[1]

Fungi with Variable or Intrinsic Resistance: Some fungal species are known to have higher Minimum Inhibitory Concentrations (MICs) or may be intrinsically resistant to amphotericin B.[3][4] These include:

-

Candida lusitaniae (now Clavispora lusitaniae) : Some strains may develop resistance during therapy.[3][14][15]

-

Trichosporon asahii [5]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Fungizone® is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[16] MIC values are crucial for understanding the susceptibility of a fungal isolate and for monitoring for the emergence of resistance.

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 0.125 - 1 | 0.125 - 0.39 | 0.5 - 1 | [6][11][17] |

| C. glabrata | 0.125 - 2 | 0.25 - 1 | 1 - 2 | [11][17] |

| C. parapsilosis | 0.125 - 1 | 0.35 - 0.5 | 1 | [6][17] |

| C. tropicalis | 0.125 - 1 | 0.25 | 1 | [11] |

| C. krusei | 0.25 - >2 | 1.13 - 1.27 | - | [6] |

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Susceptibility of Aspergillus Species to Amphotericin B

| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| A. fumigatus | 0.125 - 2 | 0.5 | 1 | [12][18][19] |

| A. flavus | 0.25 - 16 | 1 | 2 | [12][18][19] |

| A. niger | 0.125 - 2 | 0.5 - 1 | 1 - 2 | [12][18][19][20] |

| A. terreus | 0.5 - >2 | 1 | 2 | [18][19] |

| A. nidulans | 0.5 - 16 | 2 | 4 | [12][18][19] |

Note: MIC values can vary based on the testing methodology and the specific isolates tested.

Experimental Protocols for Susceptibility Testing

Standardized methods for antifungal susceptibility testing are essential for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted reference methods.

CLSI M27 Broth Microdilution Method for Yeasts

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[14][21] The following is a summary of the key steps. For the complete, detailed protocol, users must refer to the official CLSI M27 document.

1. Preparation of Antifungal Agent:

-

Amphotericin B is dissolved in dimethyl sulfoxide (B87167) (DMSO).[18]

-

Serial twofold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.[16][22]

2. Inoculum Preparation:

-

Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.[21]

-

A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[22][23]

3. Microdilution Plate Inoculation:

-

96-well microtiter plates are prepared with the serially diluted amphotericin B.

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control (drug-free) well and a sterility control (uninoculated) well are included.[18]

4. Incubation:

-

MICs are read visually after 24 or 48 hours of incubation.[22]

5. MIC Determination:

-

The MIC is defined as the lowest concentration of amphotericin B that causes a complete inhibition of visual growth (optically clear well) compared to the growth control.[16]

EUCAST Methodology

The EUCAST also provides standardized methods for antifungal susceptibility testing. While similar to CLSI in principle, there can be differences in specific parameters such as glucose concentration in the medium, inoculum size, and MIC reading endpoints. For amphotericin B, EUCAST has established clinical breakpoints for several Candida species, defining isolates as susceptible (S) or resistant (R) (S: MIC ≤1 mg/L, R: MIC > 1 mg/L).[24]

Conclusion

Fungizone® (amphotericin B deoxycholate) remains a potent antifungal agent with a broad spectrum of activity against many clinically important yeasts and molds. Its primary mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately, cell death. Standardized in vitro susceptibility testing, guided by protocols from organizations like CLSI and EUCAST, is critical for determining the activity of Fungizone® against specific clinical isolates and for guiding therapeutic decisions. The quantitative data presented in this guide underscore its consistent activity against many fungal pathogens, solidifying its role in the management of invasive mycoses.

References

- 1. Fungizone (Amphotericin B): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. tapermd.com [tapermd.com]

- 3. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]

- 6. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphotericin B - Wikipedia [en.wikipedia.org]

- 8. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. [Molecular epidemiology and antifungal susceptibility of Candida species isolated from urine samples of patients in intensive care unit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro testing of susceptibility to amphotericin B is a reliable predictor of clinical outcome in invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. hsomm.gr [hsomm.gr]

- 16. journals.asm.org [journals.asm.org]

- 17. jidc.org [jidc.org]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mjpath.org.my [mjpath.org.my]

- 21. View of Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope [jidc.org]

- 22. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EUCAST technical note on Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Fungal Cell Membrane Integrity by Fungizone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone, the brand name for amphotericin B, remains a cornerstone in the treatment of severe systemic fungal infections. Its potent fungicidal activity is primarily attributed to its ability to compromise the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the mechanisms by which Fungizone exerts its effects, focusing on its interaction with ergosterol (B1671047), the subsequent formation of membrane pores, and the resultant leakage of intracellular ions. This document synthesizes quantitative data on its efficacy, details key experimental protocols for assessing its impact on fungal cell membranes, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Ergosterol Binding and Pore Formation

The primary molecular target of Fungizone in fungal cells is ergosterol, a sterol component essential for the structure and function of the fungal plasma membrane.[1][2] Amphotericin B, a polyene macrolide, possesses a higher affinity for ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis of its selective toxicity against fungi.[1][2]

Upon binding to ergosterol, amphotericin B molecules self-assemble to form transmembrane channels or pores.[1][2][3] These pores disrupt the permeability barrier of the fungal cell membrane, leading to the leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl−), and other small molecules.[1][4] This rapid loss of ionic gradients disrupts cellular homeostasis, leading to metabolic arrest and ultimately, fungal cell death.[1][4]

Recent studies also suggest that Fungizone may exert its antifungal effect through other mechanisms, including the sequestration of ergosterol from the membrane, which destabilizes the lipid bilayer, and the induction of oxidative stress within the fungal cell.[5][6]

Caption: Mechanism of Fungizone Action.

Quantitative Data: In Vitro Susceptibility

The in vitro efficacy of Fungizone is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of amphotericin B against several clinically relevant fungal species.

| Fungal Species | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 0.125 - 2 |

| Candida glabrata | 0.25 - 2 |

| Candida parapsilosis | 0.125 - 1 |

| Candida tropicalis | 0.25 - 2 |

| Candida krusei | 0.5 - 4 |

| Aspergillus fumigatus | 0.5 - 2 |

| Aspergillus flavus | 0.5 - 4 |

| Cryptococcus neoformans | 0.125 - 1 |

| Fusarium solani | 1 - 8 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.[7][8][9][10]

Experimental Protocols

Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol, providing a direct measure of the impact of Fungizone on its primary target.

Methodology:

-

Fungal Cell Culture and Treatment:

-

Culture the desired fungal species (e.g., Candida albicans) in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic growth phase.

-

Introduce Fungizone at various concentrations to the cultures and incubate for a defined period (e.g., 16-24 hours). Include a drug-free control.

-

-

Cell Harvesting and Lysis:

-

Harvest the fungal cells by centrifugation.

-

Wash the cell pellet with sterile distilled water.

-

Add 3 mL of 25% alcoholic potassium hydroxide (B78521) (KOH) to the cell pellet.

-

-

Saponification:

-

Vortex the cell suspension for 1 minute.

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.[11]

-

-

Ergosterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the suspension.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids containing ergosterol.[11]

-

Separate the heptane (B126788) layer containing the ergosterol.

-

-

Spectrophotometric Analysis:

-

Dilute an aliquot of the heptane extract in 100% ethanol.

-

Scan the absorbance of the solution from 240 to 300 nm using a spectrophotometer.

-

The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).[11][12]

-

Caption: Ergosterol Quantification Workflow.

Potassium Leakage Assay

This assay directly measures the disruption of fungal cell membrane integrity by quantifying the efflux of intracellular potassium ions.

Methodology:

-

Fungal Cell Preparation:

-

Grow the fungal cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) to remove extracellular potassium.

-

Resuspend the cells in the same low-potassium buffer to a specific cell density.

-

-

Treatment with Fungizone:

-

Incubate aliquots of the fungal cell suspension with varying concentrations of Fungizone. Include a vehicle control and a positive control for maximum potassium release (e.g., cell-lysing agent or heat treatment).

-

-

Measurement of Potassium Leakage:

-

At specified time intervals, centrifuge the samples to pellet the fungal cells.

-

Carefully collect the supernatant.

-

Measure the concentration of potassium in the supernatant using atomic absorption spectroscopy or an ion-selective electrode.

-

-

Data Analysis:

-

Calculate the percentage of potassium leakage for each treatment group relative to the positive control.

-

Assessment of Membrane Potential

Changes in fungal cell membrane potential, a key indicator of cell health and membrane integrity, can be assessed using fluorescent probes such as bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).

Methodology:

-

Fungal Cell Preparation and Treatment:

-

Prepare a fungal cell suspension as described in the potassium leakage assay.

-

Treat the cells with different concentrations of Fungizone for a defined period.

-

-

Staining with DiBAC4(3):

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity of the cell suspension using a fluorometer or flow cytometer. DiBAC4(3) exhibits increased fluorescence upon entering depolarized cells.[13]

-

-

Data Analysis:

-

Compare the fluorescence intensity of Fungizone-treated cells to that of untreated control cells to determine the extent of membrane depolarization.

-

Caption: Membrane Potential Assay Workflow.

Conclusion

Fungizone's primary mechanism of action involves a direct and disruptive interaction with the fungal cell membrane, initiated by its high affinity for ergosterol. The subsequent formation of pores and leakage of essential ions are key events leading to fungal cell death. The experimental protocols detailed in this guide provide robust methods for quantifying the impact of Fungizone on fungal cell membrane integrity. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of novel antifungal therapies and for optimizing the clinical application of this potent, yet toxic, antifungal agent.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 3. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]

- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. jidc.org [jidc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Assessment of the Effect of Amphotericin B on the Vitality of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungizone®, the brand name for Amphotericin B deoxycholate, has been a cornerstone in the treatment of severe systemic fungal infections for decades. As a member of the polyene macrolide class of antifungals, its broad spectrum of activity against a wide range of pathogenic fungi has established it as a critical therapeutic agent, particularly in immunocompromised patient populations. This technical guide provides an in-depth overview of the biological activity of Fungizone®, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Mechanism of Action

The primary antifungal activity of Fungizone® is mediated by its interaction with ergosterol (B1671047), the principal sterol in the fungal cell membrane.[1][2][3] This interaction leads to a cascade of events culminating in fungal cell death. The two primary mechanisms are:

-

Pore Formation and Ion Leakage: Amphotericin B molecules bind to ergosterol and self-assemble into transmembrane channels or pores.[1][2][3] This disrupts the integrity of the fungal cell membrane, leading to the leakage of essential intracellular monovalent ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-).[3] The subsequent loss of the electrochemical gradient and vital cellular contents results in the cessation of metabolic processes and ultimately, cell death.[1]

-

Induction of Oxidative Stress: In addition to forming pores, Amphotericin B can induce the production of reactive oxygen species (ROS) within the fungal cell.[1][4][5] This oxidative burst contributes to cellular damage by causing lipid peroxidation, protein oxidation, and DNA damage, further promoting fungal cell death.[1]

The selective toxicity of Fungizone® for fungal cells over mammalian cells is attributed to its higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3] However, at higher concentrations, Amphotericin B can interact with cholesterol, leading to the well-documented dose-dependent nephrotoxicity and other side effects associated with its clinical use.[3]

Quantitative Biological Activity

The following tables summarize the in vitro antifungal activity and in vitro cytotoxicity of Fungizone® (Amphotericin B).

In Vitro Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The data below represents the MIC ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited) for Amphotericin B against various clinically relevant fungal species.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 156 | 0.12 - 2 | 0.5 | 1 | [6] |

| Candida glabrata | 22 | 0.12 - 2 | 1 | 2 | [6] |

| Candida parapsilosis | 20 | 0.12 - 2 | 0.5 | 1 | [6] |

| Candida tropicalis | 17 | 0.12 - 2 | 0.5 | 1 | [6] |

| Candida krusei | 15 | 0.12 - 2 | 1 | 2 | [6] |

| Aspergillus fumigatus | 156 | 0.12 - 2 | 0.5 | 1 | [6][7] |

| Aspergillus flavus | 22 | 0.25 - 2 | 1 | 2 | [6][7] |

| Aspergillus niger | 15 | 0.25 - 2 | 0.5 | 1 | [6][7] |

| Aspergillus terreus | 20 | 0.5 - 2 | 1 | 2 | [6][7] |

In Vitro Cytotoxicity

The following table presents the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) of Amphotericin B against various mammalian cell lines, providing an indication of its potential for host cell toxicity.

| Cell Line | Cell Type | IC50 / CC50 (µM) | Exposure Time | Assay | Reference(s) |

| HK-2 | Human Kidney Proximal Tubule | 1.5 | 24 h | CellTiter-Glo® | [8] |

| HK-2 | Human Kidney Proximal Tubule | 57.2 (EC50) | 24 h | MTT | [9] |

| HK-2 | Human Kidney Proximal Tubule | 97.4 (EC50) | 24 h | LDH | [9] |

| 293T | Human Embryonic Kidney | No cytotoxicity observed up to 10,000 µg/L | 48 h | MTS | [10][11] |

| THP-1 | Human Monocytic | Cytotoxicity at 500 µg/L | 48 h | MTS | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Fungizone's biological activity. Below are protocols for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

-

Preparation of Antifungal Stock Solution: Dissolve Amphotericin B powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 16 to 0.03 µg/mL.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted Amphotericin B. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

-

MIC Reading: The MIC is determined as the lowest concentration of Amphotericin B that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For Amphotericin B, the endpoint is often complete inhibition of visible growth.[6][7]

Time-Kill Kinetics Assay

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.

-

Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium as described for the MIC assay.

-

Drug Exposure: Add Amphotericin B at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the fungal inoculum. Include a drug-free control.

-

Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[12]

-

Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35°C for 24-48 hours.

-

Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each Amphotericin B concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[12][13]

Quantification of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Preparation: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

-

Probe Loading: Resuspend the fungal cells in PBS containing DCFH-DA and incubate in the dark to allow the probe to diffuse into the cells.

-

Drug Treatment: After incubation, wash the cells to remove excess probe and resuspend them in PBS. Add Amphotericin B at the desired concentrations.

-

Fluorescence Measurement: Incubate the cells with Amphotericin B for a specific period. Measure the fluorescence intensity of the cell suspension using a fluorometer or flow cytometer. An increase in fluorescence indicates the oxidation of DCFH-DA to the fluorescent dichlorofluorescein (DCF) by intracellular ROS.[4][14][15]

Potassium (K+) Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the efflux of intracellular potassium ions.

-

Fungal Cell Preparation: Culture the fungal species to the mid-logarithmic growth phase. Harvest the cells by centrifugation and wash them twice with a low-potassium buffer to remove extracellular potassium. Resuspend the cells in the same buffer to a specific density.

-

Treatment with Antifungal Agent: Aliquots of the fungal cell suspension are incubated with varying concentrations of Amphotericin B.

-

Separation of Cells and Supernatant: At designated time points, centrifuge the samples to pellet the fungal cells.

-

Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using atomic absorption spectroscopy or an inductively coupled plasma mass spectrometer (ICP-MS).[16][17] An increase in the extracellular potassium concentration compared to untreated controls indicates membrane damage.

Signaling Pathways and Experimental Workflows

The biological activity of Fungizone® involves complex interactions with the fungal cell. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of action of Fungizone® (Amphotericin B) on the fungal cell.

Caption: Simplified ergosterol biosynthesis pathway and targets of major antifungal classes.

Caption: Experimental workflow for an in vitro synergy assay using the checkerboard method.

Conclusion

Fungizone® remains a potent and clinically significant antifungal agent. Its primary mechanism of action, centered on the disruption of the fungal cell membrane through ergosterol binding and the induction of oxidative stress, has been extensively studied. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided diagrams of its mechanism of action, the ergosterol biosynthesis pathway, and an experimental workflow for synergy testing offer visual aids for understanding its complex interactions. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued development of novel antifungal strategies and the optimization of existing therapeutic regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphotericin B - Wikipedia [en.wikipedia.org]

- 4. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Hyperoside mitigates amphotericin B-induced nephrotoxicity in HK-2 cells via bioenergetic and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patterns of amphotericin B killing kinetics against seven Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro potassium release assay for liposomal formulations of Amphotericin B – a requirement for Bio-IND applications - Eurofins Scientific [eurofins.com]

- 17. atlas-medical.com [atlas-medical.com]

Review of Fungizone's applications in biomedical research

An In-depth Technical Guide to the Applications of Fungizone (Amphotericin B) in Biomedical Research

Introduction

For over six decades, Amphotericin B (AmB) has been a cornerstone in the fight against life-threatening, invasive fungal infections. The first commercially available formulation, Fungizone®, a colloidal suspension of Amphotericin B with sodium deoxycholate, remains the "gold standard" against which new antifungal agents are measured.[1][2][3] Despite its well-documented efficacy against a broad spectrum of yeasts and molds, the clinical use of Fungizone is often limited by significant dose-dependent toxicities, most notably nephrotoxicity and infusion-related reactions.[1][4] This dual nature—potent efficacy coupled with significant toxicity—has established Fungizone not only as a therapeutic agent but also as a critical tool in biomedical research, driving the development of novel drug delivery systems and serving as a benchmark for evaluating new antifungal compounds.

This technical guide provides an in-depth review of Fungizone's core applications in biomedical research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.

Mechanism of Action and Toxicity

Fungizone's primary mechanism of action involves binding to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane pores or channels that disrupt the membrane's integrity.[5][6][7] The subsequent leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, results in the depolarization of the membrane and ultimately leads to fungal cell death.[6][8] A secondary mechanism contributing to its antifungal effect is the induction of oxidative stress within the fungal cell.[4][6]

The drug's toxicity in mammals stems from a similar interaction with cholesterol in host cell membranes.[6][7] Although Amphotericin B has a higher affinity for ergosterol, its binding to cholesterol in human cells, particularly in the renal tubules, is responsible for its notorious nephrotoxicity.[6][8]

Core Applications in Research

Benchmark for Antifungal Drug Development

The significant toxicity of Fungizone has been a major impetus for the development of new, safer antifungal formulations.[1] Lipid-based formulations, such as liposomal AmB (AmBisome®), AmB lipid complex (Abelcet®), and AmB colloidal dispersion (Amphotec®), were designed to reduce nephrotoxicity by altering the drug's distribution.[2][9] In preclinical and clinical research, Fungizone consistently serves as the control or "gold standard" against which the efficacy and toxicity of these novel formulations are compared.[1][3]

References

- 1. Lipid-based formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. agscientific.com [agscientific.com]

- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]

- 6. Amphotericin B - Wikipedia [en.wikipedia.org]

- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Impact of Fungizone (Amphotericin B) on Sterol-Containing Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungizone, the brand name for amphotericin B (AmB), remains a cornerstone in the treatment of severe systemic fungal infections. Its efficacy is intrinsically linked to its interaction with sterols, key components of eukaryotic cell membranes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Fungizone's activity, its differential effects on fungal (ergosterol-containing) and mammalian (cholesterol-containing) membranes, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding.

Core Mechanisms of Action